13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound featuring a multi-ring structure with a unique arrangement of nitrogen, oxygen, and carbon atoms
Properties
IUPAC Name |
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-20-14-13(15(21)19-17(20)23)11(9-6-4-3-5-7-9)12-10(18-14)8-24-16(12)22/h3-7,11,18H,2,8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTVHKOJALQDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step reactions starting from simpler organic molecules. One common approach involves cyclization reactions that form the tricyclic structure, followed by specific functional group modifications.
Industrial Production Methods: Scaling up this compound for industrial production remains a challenge due to its complex structure. It typically requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, resulting in the modification of its tricyclic core.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents, can modify the compound’s electronic properties.
Substitution: This compound is also prone to substitution reactions, especially at positions where the tricyclic structure allows for electrophilic or nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced tricyclic derivatives.
Substitution: Halogenated products.
Scientific Research Applications
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has shown promising applications in various scientific fields:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione exerts its effects is thought to involve:
Molecular Targets: Interactions with specific enzymes or receptor sites, influencing biological pathways.
Pathways: Modulation of signal transduction pathways, potentially leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other tricyclic compounds, 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione stands out due to:
Unique Structural Features: Presence of both oxygen and nitrogen within its tricyclic core.
Reactivity: Enhanced reactivity due to its electron-rich phenyl and ethyl groups.
List of Similar Compounds
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10-trione
13-ethyl-8-phenyl-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (without the oxa group)
13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-10,12-trione (variation in functional groups)
Biological Activity
The compound 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.32 g/mol . The tricyclic framework contributes to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | 13-ethyl-8-phenyl... |
| CAS Number | 848178-89-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit enzyme inhibition properties, which could be beneficial in treating various diseases.
Biological Activity
Research indicates that this compound demonstrates a range of biological activities:
- Antimicrobial Activity : Initial studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Anticancer Potential : Some studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Study 2: Enzyme Inhibition Assay
Another research effort focused on the enzyme inhibition capabilities of the compound against acetylcholinesterase (AChE). The results indicated an IC50 value of 25 µM, suggesting moderate inhibition that could be leveraged for therapeutic applications in neurodegenerative diseases.
Study 3: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
